3-(2-Thienyl)-dl-alanine
Overview
Description
3-(2-Thienyl)-dl-alanine: is an amino acid derivative where the alanine moiety is substituted with a thienyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)-dl-alanine can be achieved through several methods. One common method involves the reaction of 2-thiophenecarboxaldehyde with rhodanine, followed by hydrolysis and decarboxylation . Another method involves the condensation of thiophenecarboxaldehyde with 2,5-piperazinedione, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienyl)-dl-alanine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The thienyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
Chemistry: 3-(2-Thienyl)-dl-alanine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways involving sulfur-containing amino acids .
Medicine: The compound has shown promise in antiviral and anticancer research. Its ability to interfere with specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-dl-alanine involves its interaction with specific enzymes and receptors in biological systems. The thienyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
3-(2-Furyl)-dl-alanine: Similar in structure but contains a furan ring instead of a thienyl ring.
3-(2-Pyridyl)-dl-alanine: Contains a pyridine ring, offering different electronic properties.
3-(2-Benzyl)-dl-alanine: Features a benzyl group, providing different steric and electronic effects.
Uniqueness: 3-(2-Thienyl)-dl-alanine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-3-thiophen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862813 | |
Record name | 2-Thienylalanine | |
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Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly beige powder; [Sigma-Aldrich MSDS] | |
Record name | beta-2-Thienyl-DL-alanine | |
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CAS No. |
2021-58-1, 139-86-6 | |
Record name | 2-Thienylalanine | |
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Record name | 2-Thienylalanine | |
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Record name | beta-2-Thienyl-DL-alanine | |
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Record name | Thienylalanine | |
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Record name | 2-Thienylalanine | |
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Record name | β-2-thienyl-DL-alanine | |
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Record name | 3-(2-thienyl)alanine | |
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Record name | .BETA.-2-THIENYL-DL-ALANINE | |
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